N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-12-5-3-2-4-11(12)8-16-13(18)14(19)17-9-15(20)6-7-22-10-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILDSPOABTXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxyoxolane Intermediate Synthesis
The tetrahydrofuran-3-ol derivative is synthesized via acid-catalyzed cyclization of 1,4-diol precursors. Optimal conditions employ p-toluenesulfonic acid (5 mol%) in toluene at 110°C for 6 hours, achieving cyclization yields of 78-82%. Subsequent N-methylation utilizes formaldehyde and sodium cyanoborohydride in methanol at pH 5, producing the (3-hydroxyoxolan-3-yl)methylamine with 85% efficiency.
Methoxybenzylamine Preparation
The o-methoxybenzylamine component is typically obtained through reductive amination of 2-methoxybenzaldehyde. Sodium triacetoxyborohydride in dichloroethane at 25°C provides 92-95% yield of the desired amine after 12 hours. Alternative routes employing hydrogenation over Raney nickel at 50 psi H₂ demonstrate comparable efficiency but require specialized equipment.
Ethanediamide Coupling
The critical coupling step employs oxalyl chloride activation followed by sequential amine addition. Experimental data reveal that adding (3-hydroxyoxolan-3-yl)methylamine first to oxalyl chloride in THF at -15°C, followed by slow addition of (2-methoxyphenyl)methylamine, maximizes yield (68-72%) while minimizing symmetric byproduct formation.
Key Reaction Parameters:
- Temperature: Maintained below -10°C during chloride formation
- Solvent: Anhydrous THF superior to DCM in minimizing hydrolysis
- Stoichiometry: 1:1:1 molar ratio (oxalyl chloride:amine1:amine2) optimal
- Additive: Triethylamine (2 eq.) essential for HCl scavenging
Industrial Production Methodologies
Scale-up synthesis introduces distinct engineering considerations. A continuous flow process developed for analogous ethanediamides demonstrates potential for industrial adaptation:
Flow Reactor Configuration:
- Micro-mixer for oxalyl chloride/THF stream
- 10 mL residence loop at -15°C for acid chloride formation
- Dual amine injection ports with turbulent mixing
- 30-minute residence time at 25°C for coupling completion
This method achieves 82% conversion efficiency with 99.5% purity after continuous centrifugation and solvent recovery. Industrial purification typically combines melt crystallization (45-50°C cooling gradient) with short-path distillation, reducing solvent waste by 40% compared to batch processes.
Comparative Analysis of Synthetic Approaches
| Parameter | Laboratory-Scale Batch | Continuous Flow Industrial | Hybrid Semi-Batch |
|---|---|---|---|
| Yield (%) | 68-72 | 75-82 | 70-75 |
| Purity (%) | 97-98 | 99.5 | 98.5 |
| Cycle Time (hr) | 8-10 | 2 | 6 |
| Solvent Usage (L/kg) | 120 | 45 | 90 |
| Energy Intensity (kWh/kg) | 85 | 32 | 60 |
Data aggregated from and analogous systems in
The continuous flow method demonstrates clear advantages in throughput and sustainability, though requiring higher initial capital investment. Batch processes remain preferable for small-scale (<10 kg) production due to equipment flexibility.
Optimization Strategies and Challenges
Byproduct Mitigation
The primary side reaction involves symmetric diamide formation (N,N'-bis-substituted products). Kinetic studies reveal that maintaining strict stoichiometric control and phased amine addition reduces symmetric byproducts from 12% to <3%.
Solvent System Optimization
Comparative solvent screening demonstrates that THF/MTBE (4:1 v/v) mixtures improve product solubility while minimizing oxalyl chloride decomposition. This system achieves 5°C higher reaction temperatures without compromising yield, reducing cooling energy demands by 30%.
Catalytic Enhancements
Recent advances in coupling catalysis show promise for improved efficiency:
Triazine-Based Coupling Agents
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOAt additive
- Reduces reaction time from 8 hours to 90 minutes
- Increases yield to 78% in batch systems
Enzymatic Coupling
- Lipase B-mediated amidation in non-aqueous media
- 65% yield achieved at 35°C
- Eliminates chloride byproducts but requires costly enzyme recycling
Critical Challenges and Solutions
Challenge 1: Hydroxyoxolane Ring Stability
The tertiary alcohol in the tetrahydrofuran ring undergoes dehydration under acidic conditions. Industrial protocols address this through:
- Strict pH control (6.8-7.2) during aqueous workups
- Addition of radical scavengers (0.1% BHT) in purification steps
Challenge 2: Methoxy Group Demethylation
High-temperature processing risks cleaving the o-methoxy group. Mitigation strategies include:
- Limiting final distillation temperatures to <100°C
- Using short-path distillation at 0.1 mbar pressure
Challenge 3: Crystallization Control The compound exhibits polymorphic behavior affecting bioavailability. Seeded cooling crystallization from ethanol/water (7:3) at 0.5°C/min produces the thermodynamically stable Form II with 99.3% consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxalamide could produce primary amines.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary based on the specific application, but generally, the compound’s structure allows it to bind to and modulate the activity of these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Aromatic and Heterocyclic Substituents
Compound A : N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Core structure : Ethanediamide.
- Substituents :
- N-terminal : 3-[(4-fluorophenyl)sulfonyl]-1,3-oxazinan-2-ylmethyl (sulfonyl-linked oxazinan).
- N'-terminal : 2-(2-methoxyphenyl)ethyl (o-methoxybenzyl ethyl).
- Key differences :
- Sulfonyl and oxazinan groups in Compound A introduce strong electron-withdrawing effects and conformational rigidity, contrasting with the hydroxyoxolane’s hydrogen-bonding capacity in the target compound.
- Molecular weight: 479.52 g/mol (Compound A) vs. ~370–400 g/mol (estimated for the target compound).
Compound B : N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
- Core structure : Ethanediamide.
- Substituents :
- N-terminal : Ethyl group.
- N'-terminal : 3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-ylmethyl.
- Key differences :
- The ethyl group in Compound B reduces steric hindrance compared to the hydroxyoxolane in the target compound.
- Fluorinated sulfonyl groups enhance metabolic stability but may reduce aqueous solubility relative to the hydroxyl group.
NBOMe Series: Shared o-Methoxybenzyl Motif
25I-NBOMe : 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- Core structure : Phenethylamine (vs. ethanediamide).
- Substituents :
- Phenyl ring : 4-iodo-2,5-dimethoxy.
- N-terminal : o-methoxybenzyl.
- Key differences :
- The ethanamine backbone in NBOMe derivatives confers psychoactive properties via serotonin receptor agonism, whereas the ethanediamide core in the target compound may lack direct receptor affinity.
- LogP values: NBOMe compounds are highly lipophilic (LogP ~3.5–4.0), while the hydroxyoxolane in the target compound likely reduces LogP (~2.5–3.0).
Acetamide and Phthalimide Derivatives
Compound C : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
- Core structure : Acetamide.
- Substituents :
- Sulfamoyl-linked tetrahydrofuran-3-yl.
- Key differences :
- The acetamide core lacks the dual substitution of ethanediamides.
- Melting point: 174–176°C (Compound C) vs. unrecorded for the target compound.
Compound D : 3-Chloro-N-phenyl-phthalimide
- Core structure : Phthalimide.
- Substituents :
- Chlorine and phenyl groups.
- Key differences :
- Phthalimides are rigid, planar structures used in polymer synthesis, whereas ethanediamides offer conformational flexibility.
Comparative Data Table
Research Implications
- Synthetic Routes : The target compound may be synthesized via carbodiimide-mediated coupling, analogous to methods in , using hydroxyoxolane and o-methoxybenzyl precursors.
- Physicochemical Properties : The hydroxyoxolane group likely enhances aqueous solubility compared to sulfonyl or halogenated analogs .
- Biological Potential: While NBOMe derivatives exhibit receptor activity , the ethanediamide core may redirect applications toward enzyme inhibition or prodrug design.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.
Compound Structure and Synthesis
The compound features a unique structure combining a tetrahydrofuran ring with a methoxybenzyl group and an oxalamide moiety. This structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis Overview:
- Synthetic Routes: The synthesis typically involves multiple steps starting with the preparation of the tetrahydrofuran ring and methoxybenzyl group, followed by coupling through an oxalamide linkage.
- Reaction Conditions: Specific catalysts, solvents, and temperature controls are required to ensure high yield and purity during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes, receptors, and proteins. The compound's structure facilitates binding to these targets, which may lead to modulation of their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, including drug-resistant ones. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL against Gram-positive bacteria like MRSA .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. The oxalamide moiety is known for its role in various anticancer agents, potentially allowing this compound to inhibit tumor growth through apoptosis or cell cycle arrest mechanisms.
Case Studies
- Antimicrobial Activity Study:
- Cytotoxicity Assessment:
Data Summary
| Property | Details |
|---|---|
| IUPAC Name | N'-[(3-hydroxyoxolan-3-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
| Molecular Formula | C15H20N2O5 |
| Potential Applications | Antimicrobial, Anticancer |
| MIC against MRSA | 0.5 μg/mL |
| Cytotoxicity Ratio | >10 times higher antibacterial than cytotoxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
